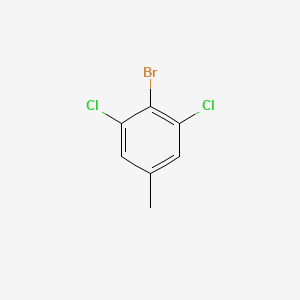
8-Bromoquinolin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Bromoquinolin-3-amine dihydrochloride” is a chemical compound with significant biomedical applications. It has a molecular formula of C9H9BrCl2N2 and a molecular weight of 295.99 g/mol .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to pyrazino compounds such as quinoxalines, involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring with a bromine atom at the 8th position and an amine group at the 3rd position . The compound also includes two hydrochloride ions .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .
Safety and Hazards
The safety data sheet for “3-Amino-8-bromoquinoline dihydrochloride”, a similar compound, indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if swallowed, call a poison center or doctor if you feel unwell .
Wirkmechanismus
Target of Action
8-Bromoquinolin-3-amine dihydrochloride is a derivative of quinolin-8-amines . Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis . They have been developed as powerful bidentate directing groups or ligand auxiliaries in the field of C–H bond activation/functionalization .
Mode of Action
The compound interacts with its targets through intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
Biochemical Pathways
The compound affects the biochemical pathways involving the functionalization of positions C2–C7 on the 8-aminoquinoline ring . This functionalization involves the formation of C–C and C–Z bonds by transition metal catalysts, photocatalysts, or metal-free conditions
Result of Action
The result of the compound’s action is the synthesis of substituted 8-aminoquinoline . This synthesis is of great importance in organic chemistry due to the widespread occurrence of pyrazino compounds such as quinoxalines in nature .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . .
Biochemische Analyse
Biochemical Properties
8-Bromoquinolin-3-amine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function . For example, it can act as a ligand for certain enzymes, modulating their catalytic activity through binding interactions . Additionally, this compound can form complexes with metal ions, which can further affect enzyme activity and protein function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes and altering their activity . These effects can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects . This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and metabolism . These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels . These dosage-dependent effects are critical for determining the appropriate use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, this compound can affect the activity of metabolic enzymes, altering the balance of metabolic pathways and impacting overall cellular metabolism . Understanding these metabolic interactions is essential for elucidating the compound’s biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution processes are crucial for determining the compound’s cellular effects and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The subcellular localization of this compound is important for understanding its mechanism of action and its effects on cellular processes . These localization patterns can also provide insights into the compound’s potential therapeutic applications .
Eigenschaften
IUPAC Name |
8-bromoquinolin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQILHUWBUMKED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694340 |
Source


|
| Record name | 8-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1266226-20-3 |
Source


|
| Record name | 8-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

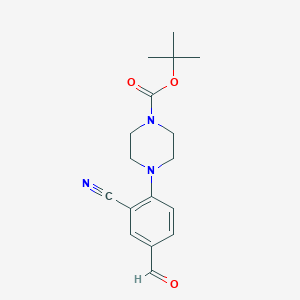
![tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate](/img/structure/B1373324.png)
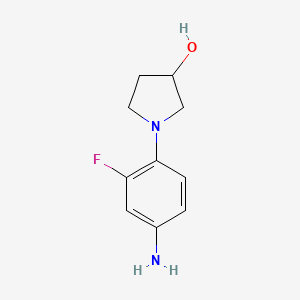
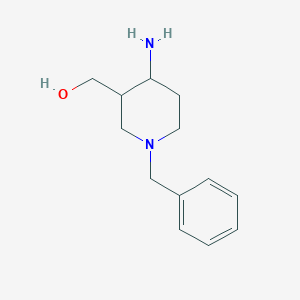

![benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B1373333.png)
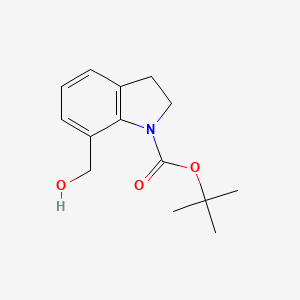


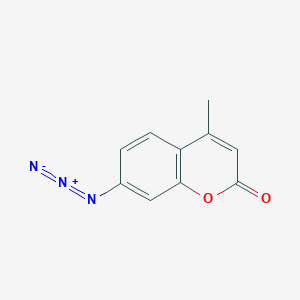
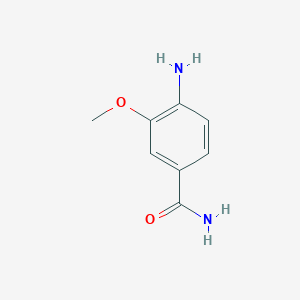
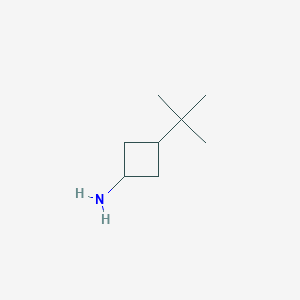
![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)
